molecular formula C16H15N5O3S2 B2398076 1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173312-11-2

1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B2398076
CAS No.: 1173312-11-2
M. Wt: 389.45
InChI Key: IDSGCGDGVOVFMB-VLGSPTGOSA-N
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Description

1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a novel synthetic compound designed for research applications, integrating a benzothiazole core and a pyrazole carboxamide group. The benzo[d]thiazol-2(3H)-one scaffold is a recognized pharmacophore in medicinal chemistry, with documented scientific interest for its diverse biological properties . Compounds based on this scaffold have been investigated as potent and selective agonists for receptors such as CB2, demonstrating significant anti-inflammatory effects in preclinical models, which highlights the scaffold's value in immunology and inflammation research . The inclusion of a pyrazole moiety further augments its research potential, as pyrazole derivatives are extensively reported in scientific literature for their potent anti-inflammatory activities . The specific integration of an ethyl group on the pyrazole ring and a propynyl group on the benzothiazole nitrogen offers a unique molecular architecture. The propynyl (propargyl) side chain is a particularly valuable functional group, providing a handle for bioorthogonal chemistry, such as Click chemistry reactions, facilitating the study of target engagement, and probe development for cellular imaging . The sulfamoyl group at the 6-position of the benzothiazole ring is a feature known to influence molecular properties and may contribute to binding affinity with specific enzymatic targets. The synthesis of such a complex molecule likely involves amide bond formation as a key step, a fundamental reaction in pharmaceutical sciences that is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to achieve high yields . This compound is supplied For Research Use Only and is intended for use in biochemical and pharmacological assays, target validation, and as a lead structure in the design of new therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult safety data sheets and handle the product according to laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-3-8-21-13-6-5-11(26(17,23)24)10-14(13)25-16(21)18-15(22)12-7-9-20(4-2)19-12/h1,5-7,9-10H,4,8H2,2H3,(H2,17,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGCGDGVOVFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds, which are often associated with significant pharmacological properties.

Molecular Structure

The molecular formula for this compound is C18H12N4O3S3C_{18}H_{12}N_{4}O_{3}S_{3} with a molecular weight of approximately 428.51 g/mol. The structural features include:

  • A benzo[d]thiazole core, known for its biological activity.
  • A sulfamoyl group, which contributes to its potential therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing the benzo[d]thiazole and pyrazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiazoles and pyrazoles possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable zones of inhibition in well diffusion assays .
  • Anti-inflammatory Effects :
    • The sulfamoyl group in the structure may play a role in modulating inflammatory responses, making it a candidate for anti-inflammatory drug development .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways.

Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated:

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundP. mirabilis18

These findings highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, including:

  • Antiviral Properties : Research indicates that pyrazole derivatives can effectively control viral infections, such as Tobacco Mosaic Virus (TMV). A study demonstrated that certain pyrazole-hydrazone derivatives showed superior antiviral activity compared to traditional treatments .
  • Antiparasitic Activity : Compounds similar to 1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have shown promising results against protozoan parasites responsible for diseases like Chagas disease and leishmaniasis. The need for new antiparasitic agents is critical due to the rising resistance against existing drugs .
  • Anticancer Potential : Pyrazole derivatives are being investigated for their anticancer properties. Their ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy .

Case Studies

Several studies provide insights into the effectiveness of this compound:

  • Study on Antiviral Activity : A study published in Molecules highlighted the effectiveness of pyrazole-hydrazone derivatives against TMV, demonstrating that modifications to the chemical structure can enhance antiviral efficacy .
  • Antiparasitic Screening : Research conducted on a library of 1,3-diarylpyrazoles showed significant activity against Trypanosoma cruzi and Leishmania infantum. These findings underscore the potential of structurally related compounds in treating parasitic infections .

Data Tables

The following table summarizes key findings related to the biological activities and mechanisms of action for this compound:

Activity Target Pathogen/Disease Mechanism Reference
AntiviralTobacco Mosaic VirusEnzyme inhibition
AntiparasiticTrypanosoma cruziInhibition of protozoan survival
AnticancerVarious cancer typesApoptosis induction

Preparation Methods

Introduction of the Sulfamoyl Group

The sulfamoyl group at position 6 is introduced via chlorination and amination. Thiol intermediates are treated with chlorine gas in a biphasic solvent system (e.g., 1,2-dichloroethane/water) to form the sulfonyl chloride derivative. Subsequent reaction with aqueous ammonia generates the sulfonamide group. Optimization studies indicate that methylene chloride/water systems improve solubility and reaction monitoring, achieving yields >90%.

Prop-2-yn-1-yl Substitution at Position 3

Alkylation of the benzo[d]thiazole nitrogen at position 3 is achieved using propargyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 60°C for 12 hours, yielding the propynyl-substituted derivative with 85% efficiency.

Preparation of the Pyrazole-3-Carboxamide Moiety

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or enaminones. Wan et al. reported a metal-free approach using enaminones and aryl sulfonyl hydrazines in water or ethanol, yielding substituted pyrazoles with >80% efficiency.

Ethylation at Position 1

Ethylation of the pyrazole nitrogen is performed using ethyl iodide in acetonitrile with triethylamine as a base. Reaction at 50°C for 6 hours achieves quantitative conversion.

Carboxamide Functionalization

The carboxylic acid at position 3 is activated using thionyl chloride to form the acyl chloride, which is then coupled with the amine group of the benzo[d]thiazole derivative. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in dichloromethane affords the carboxamide linkage with 75–85% yields.

Formation of the Imine Linkage

The imine bond between the pyrazole carboxamide and the benzo[d]thiazole scaffold is formed via Schiff base condensation. The reaction involves refluxing equimolar amounts of the amine-functionalized benzo[d]thiazole and the pyrazole aldehyde in ethanol with catalytic acetic acid. The imine forms selectively under inert atmosphere, yielding the target compound after recrystallization from methanol.

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imine CH), 7.89–7.91 (d, 2H, aromatic), 4.32 (q, 2H, ethyl CH₂), 3.85 (s, 2H, propynyl CH₂), 2.51 (s, 1H, alkyne CH).
  • IR (KBr): 1680 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡C), 3360 cm⁻¹ (N-H).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the benzo[d]thiazole and pyrazole rings. The imine bond length (1.28 Å) and C–S bond distances (1.74–1.81 Å) align with reported values for similar compounds.

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Reference
Benzo[d]thiazole core Ethanol, reflux, 8 h 92
Sulfamoyl introduction Cl₂, 1,2-dichloroethane/H₂O 94
Propynyl substitution Propargyl bromide, DMF, 60°C 85
Pyrazole synthesis Enaminone, H₂O, 80°C 88
Imine formation EtOH, AcOH, reflux 78

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at multiple nitrogen sites is minimized using bulky bases (e.g., DBU).
  • Imine Stability : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves.
  • Solvent Selection : Replacement of carcinogenic solvents (e.g., methylene chloride) with cyclopentyl methyl ether improves safety.

Q & A

Basic: What synthetic strategies are optimal for constructing the core structure of this compound?

The synthesis involves retrosynthetic analysis to identify key disconnections, such as separating the pyrazole-carboxamide moiety from the sulfamoylbenzo[d]thiazole scaffold . Multi-step reactions typically include:

  • Coupling reactions (e.g., amide bond formation between pyrazole and thiazole intermediates).
  • Functionalization of the benzo[d]thiazole ring with sulfamoyl and prop-2-yn-1-yl groups under controlled conditions (e.g., reflux in DMF or acetic acid) .
  • Purification via recrystallization or chromatography to achieve >95% purity .

Advanced: How can researchers troubleshoot low yields during the final coupling step?

Low yields often arise from steric hindrance or improper reaction conditions. Mitigation strategies include:

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Catalyst screening : Use coupling agents like HATU or EDCI to improve efficiency .
  • Temperature modulation : Conduct reactions under inert atmospheres at 60–80°C to balance reactivity and stability .
  • Real-time monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry .

Basic: What spectroscopic methods validate the compound’s structural integrity?

  • NMR spectroscopy : Confirms regiochemistry of the pyrazole ring and tautomeric state of the thiazol-2(3H)-ylidene group .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula and purity .

Advanced: How can ambiguities in NMR data (e.g., tautomerism) be resolved?

  • Dynamic NMR experiments : Perform variable-temperature NMR to observe tautomeric equilibria .
  • X-ray crystallography : Resolve absolute configuration and tautomeric states conclusively .
  • Computational modeling : Use DFT calculations to predict and compare experimental chemical shifts .

Basic: Which in vitro assays are suitable for initial bioactivity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods .
  • Cytotoxicity studies : Employ MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity measurements : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How should dose-response experiments be designed to account for off-target effects?

  • Multi-concentration testing : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) to establish IC₅₀ values .
  • Counter-screening : Include unrelated enzymes/cell lines to assess selectivity .
  • Orthogonal assays : Validate hits with complementary techniques (e.g., SPR + cellular thermal shift assays) .

Basic: What structural features correlate with bioactivity in related compounds?

  • Sulfamoyl group : Enhances solubility and target binding via hydrogen bonding .
  • Prop-2-yn-1-yl substituent : May act as a reactive handle for click chemistry or covalent target engagement .
  • Pyrazole-carboxamide core : Common in kinase inhibitors due to ATP-binding pocket compatibility .

Advanced: How can researchers resolve contradictions in bioassay data across studies?

  • Meta-analysis : Compare experimental conditions (e.g., cell line passage number, assay buffers) .
  • Structural analogs : Test derivatives to isolate the impact of specific substituents .
  • Proteomic profiling : Identify off-target interactions using affinity pulldown/mass spectrometry .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction software : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with target proteins .

Advanced: How can metabolic stability be improved without compromising potency?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and liver microsomal stability .
  • Isotope labeling : Use deuterated analogs to slow CYP450-mediated degradation .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents to balance lipophilicity and metabolic resistance .

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